molecular formula C9H16ClNO2 B8784901 (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B8784901
M. Wt: 205.68 g/mol
InChI Key: DSQHWBRYZUFZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride, also known as this compound, is an organic compound with the molecular formula C9H16ClNO2. It is a hydrochloride salt form of 4-Piperidin-1-yl-but-2-enoic acid, which is characterized by the presence of a piperidine ring attached to a butenoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride typically involves the reaction of piperidine with butenoic acid under specific conditions. One common method is the 1,4-addition of piperidine to a conjugated enone, followed by the formation of the hydrochloride salt. The reaction is usually carried out in an inert atmosphere at room temperature to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butenoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted piperidine or butenoic acid derivatives.

Scientific Research Applications

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The butenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is unique due to its specific combination of a piperidine ring and a butenoic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

4-piperidin-1-ylbut-2-enoic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)5-4-8-10-6-2-1-3-7-10;/h4-5H,1-3,6-8H2,(H,11,12);1H

InChI Key

DSQHWBRYZUFZDY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC=CC(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Piperidin-1-yl-but-2-enoic acid methyl ester (2.05 g, 11.2 mmol) and concentrated hydrochloric acid (10 mL) were combined in dioxanes (30 mL) and heated to reflux overnight. The mixture was concentrated in vacuo. The residue was crystallized from IPA to yield the desired product (390 mg, 17%). 400 MHz 1H NMR (DMSO-d6) δ 6.80 (dt, 1H, J=15.6, 7.1 Hz), 6.14 (d, 1H, J=15.6 Hz), 3.85 (d, 1H, J=7.1 Hz), 2.89 (m, 4H), 1.54 (m, 6H). MS m/z 170 (M+1).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dioxanes
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
17%

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